molecular formula C9H12ClN3O3S B2481262 2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide CAS No. 2411235-51-1

2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide

Cat. No.: B2481262
CAS No.: 2411235-51-1
M. Wt: 277.72
InChI Key: TVCZJVVCDNODER-UHFFFAOYSA-N
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Description

2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide is an organic compound with a complex structure that includes a pyridine ring substituted with a chloro group, a dimethylsulfamoyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the chlorination of a pyridine derivative followed by the introduction of the dimethylsulfamoyl group and the carboxamide group under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification through crystallization or distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amines.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carboxamide group can yield carboxylic acids, while substitution reactions can introduce various functional groups in place of the chloro group.

Scientific Research Applications

2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with different substituents, such as:

  • 2-Chloro-N-(dimethylsulfamoyl)-pyridine-4-carboxamide
  • 2-Chloro-N-(methylsulfamoyl)-5-methylpyridine-4-carboxamide
  • 2-Chloro-N-(dimethylsulfamoyl)-5-ethylpyridine-4-carboxamide

Uniqueness

What sets 2-Chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

2-chloro-N-(dimethylsulfamoyl)-5-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O3S/c1-6-5-11-8(10)4-7(6)9(14)12-17(15,16)13(2)3/h4-5H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVCZJVVCDNODER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1C(=O)NS(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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